1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea
Description
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c16-11-8-6-10(7-9-11)13-19-20-15(22-13)18-14(21)17-12-4-2-1-3-5-12/h1-9H,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRWZJCEJNCOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzohydrazide with phenyl isocyanate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common due to the stability of the ring system.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products:
Substitution Reactions: Products include various substituted phenylureas, depending on the nucleophile used.
Oxidation and Reduction: Products are typically modified oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent . Research indicates that derivatives of the oxadiazole moiety often exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that compounds containing the oxadiazole scaffold can induce apoptosis in cancer cells by damaging DNA and disrupting cellular processes .
Antimicrobial Properties
In addition to anticancer activity, 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea has been studied for its antimicrobial properties . Compounds in the oxadiazole class have demonstrated efficacy against a range of bacterial and fungal pathogens. The mechanism of action may involve interference with microbial cell wall synthesis or inhibition of essential metabolic pathways .
Material Science
The unique properties of this compound make it suitable for applications in material science . Its stable oxadiazole ring can be utilized in the development of new materials with specific properties, such as liquid crystals and UV-absorbing materials. The structural characteristics allow for modifications that can enhance material performance in various industrial applications .
Agrochemicals
There is growing interest in the use of oxadiazole derivatives as agrochemicals due to their biological activities. Research suggests that these compounds could serve as effective pesticides or herbicides, providing a means to control agricultural pests while minimizing environmental impact .
Case Study 1: Anticancer Activity
A study focused on the cytotoxic effects of this compound against human glioblastoma cell lines demonstrated significant antiproliferative effects. The compound was found to induce apoptosis through the activation of caspase pathways and DNA fragmentation assays . This case highlights the potential of the compound as a lead structure for developing new anticancer therapies.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of several oxadiazole derivatives, including this compound. Results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its viability as a candidate for antibiotic development .
Mechanism of Action
The mechanism of action of 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- 4-Bromophenyl vs. Fluorine, however, may improve metabolic stability due to its smaller size and electronegativity .
- Urea vs. Carboxamide/Propanone: Urea derivatives exhibit stronger hydrogen-bonding interactions than carboxamides or ketones, which could improve binding affinity to targets like cyclooxygenase (COX) in anti-inflammatory applications .
Heterocyclic Core Modifications
Pharmacological Performance
- Anti-inflammatory Activity : Compounds with 1,3,4-oxadiazole and aryl ketone groups (e.g., ) show reduced gastrointestinal toxicity compared to traditional NSAIDs, suggesting the target compound’s urea group may further mitigate side effects .
- Anticonvulsant Activity : Bromophenyl-substituted oxadiazoles (e.g., ) demonstrate efficacy in seizure models, implying the target compound’s urea moiety could synergize with the oxadiazole core for enhanced activity .
Biological Activity
1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea is a compound that belongs to the oxadiazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential as an anticancer agent and other therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound contains a 1,3,4-oxadiazole ring fused with a bromophenyl group and a phenylurea moiety. The presence of the bromine atom is significant as it can influence the compound's biological interactions and activity.
The mechanism by which oxadiazoles exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of key metabolic pathways. For example, some oxadiazole derivatives have been shown to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis:
This inhibition leads to cell cycle arrest and apoptosis in sensitive cell lines .
Case Studies
A notable study explored the antiproliferative effects of various oxadiazole derivatives. Among them, a derivative similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 1.84 µM. This suggests that further investigation into the specific biological activity of this compound could yield promising results for its use in cancer therapy .
Comparative Analysis with Related Compounds
The following table summarizes various compounds related to the oxadiazole class and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | CHBrFNO | Contains trifluoromethyl group; potential for enhanced biological activity |
| 5-(Furan-2-yl)-1,3,4-oxadiazol-2-carboxamide | CHNO | Exhibits different interaction profiles due to furan substitution |
| 4-Trifluoromethyl-N-(4-bromophenyl)-1,2,5-oxadiazol-3-amine | CHBrFNO | Similar bromophenyl structure; different oxadiazole configuration |
This comparative analysis highlights the structural diversity within oxadiazole derivatives and their varying biological activities .
Q & A
Q. What synthetic routes are commonly employed to prepare 1,3,4-oxadiazole derivatives like 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea?
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of acylhydrazides using phosphorus oxychloride (POCl₃) as a cyclizing agent. For example, substituted hydrazides react with carboxylic acid derivatives under reflux conditions to form the oxadiazole core . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement.
Q. How is the purity and structural integrity of this compound validated in academic research?
Standard analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups) .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole) .
- Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns .
Q. What preliminary biological screening models are used to assess its pharmacological potential?
Common assays include:
- Anti-inflammatory Activity : Carrageenan-induced paw edema models in rodents, comparing % inhibition of inflammation against standard drugs .
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
- Anticonvulsant Screening : Maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests for seizure suppression .
Advanced Research Questions
Q. How can computational methods like DFT enhance understanding of its electronic properties?
Density Functional Theory (DFT) calculations predict molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces. For example, studies on similar oxadiazole derivatives reveal electron-withdrawing effects of bromophenyl groups, influencing reactivity and binding interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from substituent variations or assay conditions. For example:
Q. How is X-ray crystallography applied to determine its crystal structure?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines unit cell parameters and intermolecular interactions. For example, planar oxadiazole rings often exhibit π-π stacking with aromatic residues in co-crystallized proteins, critical for structure-activity relationship (SAR) studies .
Q. What role does the 4-bromophenyl group play in receptor binding affinity?
The bromine atom enhances lipophilicity and van der Waals interactions with hydrophobic receptor pockets. In cannabinoid CB1 receptor ligands, bromophenyl-substituted oxadiazoles show nanomolar affinity (IC₅₀ = 1.35 nM) due to halogen bonding with Thr197 and Tyr275 residues .
Q. How are reaction conditions optimized for large-scale synthesis without compromising yield?
- Catalyst Screening : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in multi-step syntheses .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to DCM or THF .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
